4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:
-
Formation of the Furan-2-Carbonyl Piperazine Intermediate
Starting Materials: Furan-2-carboxylic acid and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: Furan-2-carbonyl piperazine.
-
Coupling with Chromenone Derivative
Starting Materials: Furan-2-carbonyl piperazine and 5,7-dimethyl-2H-chromen-2-one.
Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Product: 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidized derivatives of the chromenone and furan moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the chromenone and furan moieties.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substituted derivatives at the piperazine or chromenone positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in biological systems. The furan and chromenone moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances its solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(BENZOYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE
- 4-{[4-(THIOPHEN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE
Uniqueness
4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to the presence of the furan moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C21H22N2O4/c1-14-10-15(2)20-16(12-19(24)27-18(20)11-14)13-22-5-7-23(8-6-22)21(25)17-4-3-9-26-17/h3-4,9-12H,5-8,13H2,1-2H3 |
InChI Key |
LONPXDVXMZRLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.